molecular formula C11H15NO B8473049 4-Isobutylbenzaldehyde oxime

4-Isobutylbenzaldehyde oxime

Cat. No.: B8473049
M. Wt: 177.24 g/mol
InChI Key: GPFYAOYMYDOSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylbenzaldehyde oxime is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-9(2)7-10-3-5-11(6-4-10)8-12-13/h3-6,8-9,13H,7H2,1-2H3

InChI Key

GPFYAOYMYDOSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-isobutylbenzaldehyde (5.0 g, 31 mmol) in a mixed solvent of ethanol (25 ml) and pyridine (25 ml) was added hydroxylamine hydrochloride (2.4 g, 34 mmol) with stirring, and the resulting mixture was stirred at room temperature for 18 hours. After evaporating the reaction mixture in vacuo, the residue thus obtained was diluted with ether, poured into water (150 ml) and extracted with ether. The extract was washed successively with 1N hydrochloric acid and a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:19 to 1:9) as the eluent to afford the title compound (4.6 g) in a yield of 84% as a colourless oily product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.